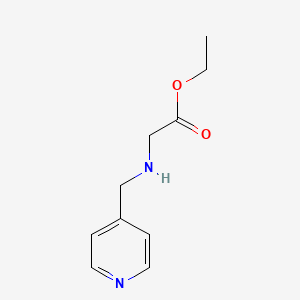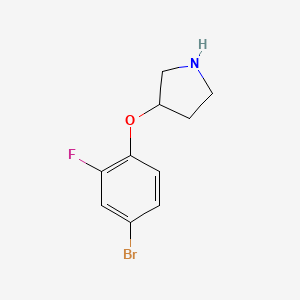
4-Bromo-2-(2-nitrovinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(2-nitrovinyl)phenol is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of phenol, where the phenolic ring is substituted with a bromine atom at the 4-position and a nitroethenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-nitrovinyl)phenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine and a suitable solvent such as carbon disulfide, with the reaction being carried out at low temperatures to control the reactivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(2-nitrovinyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-bromo-2-[(E)-2-aminoethenyl]phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-(2-nitrovinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(2-nitrovinyl)phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-2-nitrophenol
- 4-bromo-2-[(E)-2-nitrovinyl]phenol
- 4-Bromo-2-(2-nitrovinyl)phenol
Uniqueness
This compound is unique due to the presence of both a bromine atom and a nitroethenyl group on the phenolic ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
61131-72-4 |
|---|---|
Formule moléculaire |
C8H6BrNO3 |
Poids moléculaire |
244.04 g/mol |
Nom IUPAC |
4-bromo-2-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C8H6BrNO3/c9-7-1-2-8(11)6(5-7)3-4-10(12)13/h1-5,11H/b4-3+ |
Clé InChI |
HRTAZQACTBHMGG-ONEGZZNKSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Br)/C=C/[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=C(C=C1Br)C=C[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Chlorospiro[indoline-3,4'-piperidine]](/img/structure/B8271451.png)






![1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B8271493.png)
